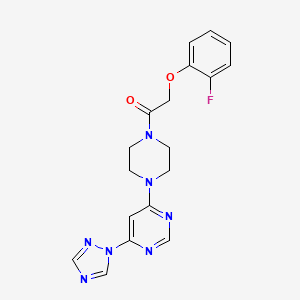
1-Bromo-2-chloro-3-fluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-fluoro-5-iodobenzene is an aromatic halogenated compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a solid at room temperature , which can affect its solubility and therefore its bioavailability and efficacy.
Preparation Methods
1-Bromo-2-chloro-3-fluoro-5-iodobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of a benzene derivative. The process typically includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3).
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).
Iodination: Introduction of an iodine atom using iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-chloro-3-fluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where one halogen atom is replaced by another nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of different oxidation products.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of halogen atoms and the formation of a less halogenated benzene derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-chloro-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of halogenated aromatic compounds and their reactivity.
Biology: The compound is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Comparison with Similar Compounds
1-Bromo-2-chloro-3-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-chloro-2-fluoro-5-iodobenzene: Similar structure but different positions of halogen atoms.
1-Bromo-2-chloro-4-fluoro-5-iodobenzene: Similar structure but different positions of halogen atoms.
1-Bromo-2-chloro-3-fluoro-4-iodobenzene: Similar structure but different positions of halogen atoms.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which influences its chemical reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-5-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJFIGBSBJRDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2407195.png)






![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2407207.png)
![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)
